molecular formula C7H8F2N2O B2948152 2-(2,2-Difluoroethoxy)-6-methylpyrazine CAS No. 2198092-66-7

2-(2,2-Difluoroethoxy)-6-methylpyrazine

Cat. No.: B2948152
CAS No.: 2198092-66-7
M. Wt: 174.151
InChI Key: LBWRSSYGFKBLTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Difluoroethoxy)-6-methylpyrazine is a chemical compound characterized by the presence of a pyrazine ring substituted with a 2,2-difluoroethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Difluoroethoxy)-6-methylpyrazine typically involves the reaction of 2,2-difluoroethanol with a suitable pyrazine derivative. One common method includes the use of a base such as sodium hydride to deprotonate the 2,2-difluoroethanol, followed by nucleophilic substitution on a halogenated pyrazine precursor. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the production of high-quality material suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Difluoroethoxy)-6-methylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Difluoroethoxy)-6-methylpyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-6-methylpyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the 2,2-difluoroethoxy group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target molecules .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2,2-difluoroethoxy)-6-methylpyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-2-10-3-7(11-5)12-4-6(8)9/h2-3,6H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWRSSYGFKBLTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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